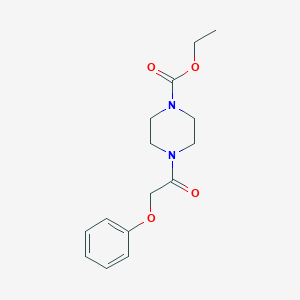
N-(4-iodophenyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodophenyl)-2-methylbenzamide, also known as IMPY, is a small molecule that has gained significant attention in scientific research due to its potential applications in the field of imaging and diagnosis of Alzheimer's disease. IMPY belongs to the class of compounds known as benzamides, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of N-(4-iodophenyl)-2-methylbenzamide involves its binding to beta-amyloid plaques in the brain. Beta-amyloid is a peptide that is known to accumulate in the brains of individuals with Alzheimer's disease, leading to the formation of plaques. N-(4-iodophenyl)-2-methylbenzamide binds to these plaques with high affinity, allowing for their detection through imaging techniques.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-2-methylbenzamide has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects in vitro or in vivo. The compound has been shown to be well tolerated in animal studies and does not appear to have any adverse effects on behavior or cognitive function.
実験室実験の利点と制限
One of the major advantages of N-(4-iodophenyl)-2-methylbenzamide is its high selectivity for beta-amyloid plaques, which makes it a valuable tool for the diagnosis and monitoring of Alzheimer's disease. However, the compound has some limitations in terms of its use in lab experiments. For example, N-(4-iodophenyl)-2-methylbenzamide is relatively expensive compared to other imaging agents and requires specialized equipment for imaging.
将来の方向性
There are several future directions for the use of N-(4-iodophenyl)-2-methylbenzamide in scientific research. One area of focus is the development of new imaging agents based on the structure of N-(4-iodophenyl)-2-methylbenzamide that can be used to detect other types of amyloid plaques. Another area of focus is the use of N-(4-iodophenyl)-2-methylbenzamide in the development of new therapies for Alzheimer's disease, based on its ability to selectively target beta-amyloid plaques. Finally, there is also potential for the use of N-(4-iodophenyl)-2-methylbenzamide in the diagnosis and monitoring of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
合成法
N-(4-iodophenyl)-2-methylbenzamide can be synthesized using a variety of methods, including the reaction of 4-iodoaniline with 2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. Other methods involve the use of palladium-catalyzed coupling reactions or Suzuki-Miyaura cross-coupling reactions.
科学的研究の応用
N-(4-iodophenyl)-2-methylbenzamide has been extensively studied for its potential applications in the diagnosis of Alzheimer's disease. The compound has been shown to bind selectively to beta-amyloid plaques, which are a hallmark of Alzheimer's disease. This property makes N-(4-iodophenyl)-2-methylbenzamide a promising candidate for the development of imaging agents that can be used to detect and monitor the progression of Alzheimer's disease.
特性
製品名 |
N-(4-iodophenyl)-2-methylbenzamide |
|---|---|
分子式 |
C14H12INO |
分子量 |
337.15 g/mol |
IUPAC名 |
N-(4-iodophenyl)-2-methylbenzamide |
InChI |
InChI=1S/C14H12INO/c1-10-4-2-3-5-13(10)14(17)16-12-8-6-11(15)7-9-12/h2-9H,1H3,(H,16,17) |
InChIキー |
RCCBSKAMLPQZNF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)I |
正規SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B240791.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B240794.png)
![2-isopropoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240795.png)
![3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240799.png)
![2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240801.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-N'-phenylurea](/img/structure/B240802.png)
![4-{4-[(Allylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240804.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)
![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)
![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)
![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)

